molecular formula C10H21N3O3 B1445247 tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate CAS No. 1344798-13-5

tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate

Cat. No. B1445247
M. Wt: 231.29 g/mol
InChI Key: KYBISIYPNCVILR-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate, also known as TBHM, is a versatile and widely used reagent in synthetic organic chemistry. TBHM is used in a variety of reactions and applications, such as the synthesis of amines, the synthesis of heterocycles, and the synthesis of peptides. TBHM has also been used in the synthesis of a variety of pharmaceuticals, including antibiotics, antifungals, and antivirals. In addition, TBHM has been used in the synthesis of a variety of other compounds, such as dyes, fragrances, and polymers.

Scientific Research Applications

Organic Synthesis Building Blocks

tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. This class of compounds, including derivatives like tert-butyl N-hydroxycarbamate, serves as valuable building blocks in organic synthesis, showing their utility in constructing complex molecules. Such compounds have been easily prepared from aldehydes in a methanol-water mixture, showcasing their role in the synthesis of N-(Boc)hydroxylamines and highlighting their importance in organic synthesis as versatile building blocks (Guinchard, Vallée, & Denis, 2005).

Asymmetric Mannich Reaction

The compound has been implicated in the synthesis of tert-Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate through asymmetric Mannich reactions. These reactions are pivotal for the synthesis of chiral amino carbonyl compounds, demonstrating the compound's application in creating enantiomerically pure substances necessary for various fields, including drug development (Yang, Pan, & List, 2009).

Diels-Alder Reactions

The compound's derivatives have been used in Diels-Alder reactions , showcasing its utility in constructing cyclic compounds. For example, tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a related compound, demonstrates the versatility of tert-butyl N-hydroxycarbamates in synthesizing complex cyclic structures, underscoring their role in creating pharmacologically relevant molecules (Padwa, Brodney, & Lynch, 2003).

Structural Characterization

Characterization using 2D Heteronuclear NMR Experiments has been performed on similar compounds to understand their molecular structure better. This type of research highlights the importance of structural elucidation in understanding the chemical behavior and potential applications of such compounds (Aouine, Faraj, Alami, El-Hallaoui, & Akhazzane, 2016).

properties

IUPAC Name

tert-butyl N-[(4Z)-4-amino-4-hydroxyiminobutan-2-yl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O3/c1-7(6-8(11)12-15)13(5)9(14)16-10(2,3)4/h7,15H,6H2,1-5H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBISIYPNCVILR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=NO)N)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C/C(=N/O)/N)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate
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tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate
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tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate

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